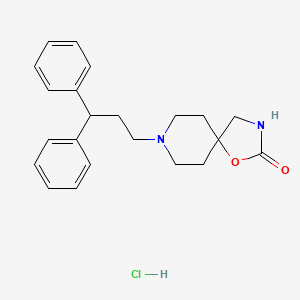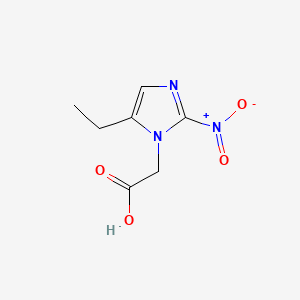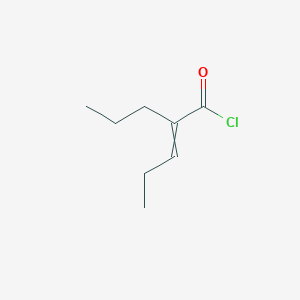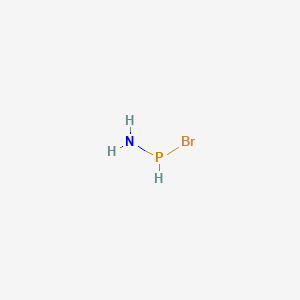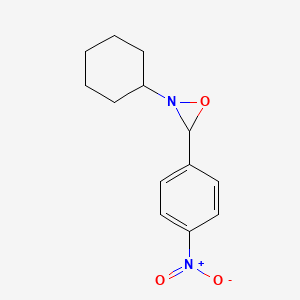
2-Cyclohexyl-3-(4-nitrophenyl)oxaziridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclohexyl-3-(4-nitrophenyl)oxaziridine is a compound belonging to the oxaziridine family, which are three-membered heterocycles containing oxygen, nitrogen, and carbon atoms. These compounds are known for their high reactivity due to the strained ring structure and relatively weak N-O bond. Oxaziridines have gained significant attention in organic chemistry as powerful oxygen- and nitrogen-transfer agents .
Vorbereitungsmethoden
The synthesis of 2-Cyclohexyl-3-(4-nitrophenyl)oxaziridine typically involves the oxidation of imines with peracids or the amination of carbonyls. The reaction conditions often require the use of oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) under controlled temperatures to ensure the formation of the oxaziridine ring . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
2-Cyclohexyl-3-(4-nitrophenyl)oxaziridine undergoes various types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent, transferring oxygen to substrates such as alkenes, sulfides, and selenides.
Amination: It can transfer nitrogen to nucleophiles, forming amines.
Cycloaddition: It participates in [3+2] cycloadditions with heterocumulenes to form five-membered heterocycles
Common reagents used in these reactions include organometallic compounds, enolates, silyl enol ethers, and nitrogen nucleophiles. The major products formed depend on the specific reaction and conditions but often include oxidized or aminated derivatives of the starting materials.
Wissenschaftliche Forschungsanwendungen
2-Cyclohexyl-3-(4-nitrophenyl)oxaziridine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent for oxidation and amination reactions, facilitating the synthesis of complex molecules.
Biology: It can be employed in the modification of biomolecules, such as the selective oxidation of amino acids.
Medicine: Its derivatives are explored for potential therapeutic applications, including as intermediates in the synthesis of pharmaceuticals.
Industry: It is used in the production of fine chemicals and as a precursor for other specialized reagents
Wirkmechanismus
The mechanism of action of 2-Cyclohexyl-3-(4-nitrophenyl)oxaziridine involves the transfer of oxygen or nitrogen atoms to substrates. The strained three-membered ring and weak N-O bond facilitate the release of these atoms, allowing the compound to act as an electrophilic transfer reagent. The molecular targets and pathways involved depend on the specific reaction and substrate but generally include nucleophilic attack on the oxaziridine ring .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-Cyclohexyl-3-(4-nitrophenyl)oxaziridine include other oxaziridines such as N-phosphinoyl and N-sulfonyl oxaziridines, commonly known as Davis reagents. These compounds also act as oxygen- and nitrogen-transfer agents but differ in their reactivity and selectivity due to variations in the substituents on the nitrogen atom. The uniqueness of this compound lies in its specific substituents, which influence its reactivity and the types of reactions it can undergo .
Eigenschaften
CAS-Nummer |
23898-58-0 |
|---|---|
Molekularformel |
C13H16N2O3 |
Molekulargewicht |
248.28 g/mol |
IUPAC-Name |
2-cyclohexyl-3-(4-nitrophenyl)oxaziridine |
InChI |
InChI=1S/C13H16N2O3/c16-15(17)12-8-6-10(7-9-12)13-14(18-13)11-4-2-1-3-5-11/h6-9,11,13H,1-5H2 |
InChI-Schlüssel |
UWJWLMHGUVILAG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)N2C(O2)C3=CC=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(4-methylphenyl)sulfanylmethyl]-1-phenylmethanamine;hydrochloride](/img/structure/B14694255.png)
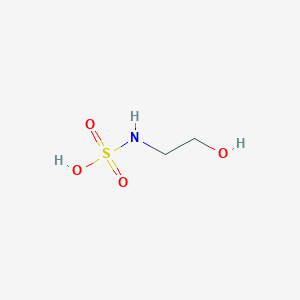
![N-(2-{[(3-Bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}phenyl)-4-methylbenzene-1-sulfonamide](/img/structure/B14694279.png)
![Spiro[benzimidazole-2,1'-cyclohexane]](/img/structure/B14694280.png)
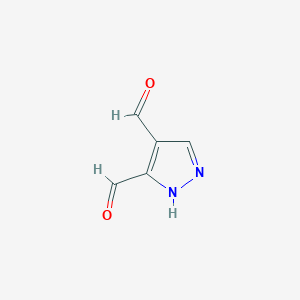
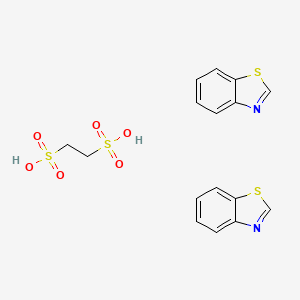
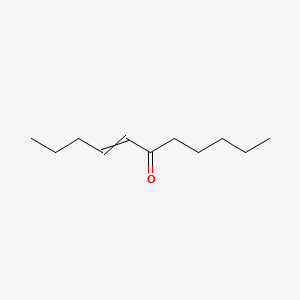
![5-(Diaminomethylideneamino)-2-[[8-[[14-hydroxy-10,13-dimethyl-17-(6-oxopyran-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-8-oxooctanoyl]amino]pentanoic acid](/img/structure/B14694291.png)
